molecular formula C25H18ClN3OS2 B2971918 2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole CAS No. 338401-66-4

2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole

Cat. No.: B2971918
CAS No.: 338401-66-4
M. Wt: 476.01
InChI Key: VDMMANBBFQWKDP-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2- and 5-positions. The 2-position bears a (4-chlorophenyl)methylsulfanyl group, introducing a halogenated aromatic moiety and a sulfur-containing side chain. The 5-position is occupied by a (2,4-diphenyl-1,3-thiazol-5-yl)methyl group, incorporating a thiazole ring substituted with two phenyl groups.

The compound’s design leverages the electron-withdrawing nature of the oxadiazole core and the lipophilic contributions of the aryl and thiazole substituents, which may enhance membrane permeability and target binding. Crystallographic studies on analogous compounds (e.g., isostructural chloro/fluoro derivatives) reveal planar molecular geometries with perpendicularly oriented aromatic rings, influencing packing efficiency and intermolecular interactions .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS2/c26-20-13-11-17(12-14-20)16-31-25-29-28-22(30-25)15-21-23(18-7-3-1-4-8-18)27-24(32-21)19-9-5-2-6-10-19/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMANBBFQWKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole is a member of the oxadiazole class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C25H18ClN3OS2C_{25}H_{18}ClN_{3}OS_{2}, and it features a complex structure that includes an oxadiazole ring and thiazole moiety. The presence of chlorine and sulfur atoms contributes to its potential biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown significant antibacterial, antifungal, and antitubercular properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Activity : Several studies indicate that oxadiazole derivatives possess potent anticancer properties. For example, derivatives have been reported to induce apoptosis in cancer cell lines such as MCF-7 and U-937 with IC50 values in the micromolar range. The mechanism often involves the activation of apoptotic pathways through caspase activation and p53 modulation .

Anticancer Studies

A study highlighted that specific oxadiazole derivatives outperformed doxorubicin in cytotoxicity against several cancer cell lines. The IC50 values for these compounds ranged from 0.12 to 2.78 µM against MCF-7 cells . Another investigation reported that a particular derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .

Antimicrobial Studies

Research has shown that certain oxadiazole derivatives effectively inhibit Mycobacterium bovis BCG, demonstrating their potential as antitubercular agents. These compounds were found to disrupt the synthesis of mycolic acid by inhibiting key enzymes involved in fatty acid biosynthesis .

Case Studies

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-70.12 - 2.78Induction of apoptosis via caspase activation
Study BU-93715.63Activation of p53 signaling pathway
Study CM. bovisN/AInhibition of fatty acid biosynthesis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of these compounds. Specifically, the introduction of electron-withdrawing groups like chlorine enhances anticancer properties while maintaining selectivity against non-cancerous cells .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazole Derivatives

Ahsan et al. synthesized 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles (e.g., compounds 106 and 107) demonstrating potent anticancer activity against CNS, breast, prostate, and leukemia cell lines (growth inhibition >95% at 10⁻⁵ M) . The target compound differs by replacing the 5-aryl group with a thiazole-containing substituent.

2-[3-(4-Chlorophenyl)propan-3-one]-1,3,4-oxadiazoles

Husain et al. reported anti-inflammatory and analgesic activities for 2-[3-(4-chlorophenyl)propan-3-one]-5-substituted phenyl-1,3,4-oxadiazoles. These compounds showed low ulcerogenicity but lacked the thiazole moiety present in the target compound . The thiazole’s sulfur atom and aromaticity could modulate COX-2 inhibition or reduce gastrointestinal toxicity, though direct data are unavailable.

Thiazole-Containing Analogues

4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-triazolyl-thiazoles

Isostructural chloro/bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazoles (e.g., compounds 4 and 5 ) were synthesized for antimicrobial applications. The chloro derivative exhibited superior activity, attributed to enhanced halogen bonding . The target compound’s 2,4-diphenylthiazole group may similarly exploit halogen-π or hydrophobic interactions, though its oxadiazole-thiazole hybrid structure is unique.

1,3,4-Thiadiazole Derivatives

Wang et al. synthesized 1,3,4-thiadiazoles with sulfanyl groups, such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole. These compounds, while structurally distinct (thiadiazole vs. oxadiazole core), share sulfanyl substituents that influence solubility and redox properties . The target compound’s oxadiazole core may offer greater metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic cleavage.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analogues (e.g., )
Molecular Weight ~500–550 g/mol (estimated) 378.87 g/mol ()
LogP High (due to diphenylthiazole and chlorophenyl groups) Moderate (e.g., 3.5–4.0 for derivatives)
Solubility Likely low in aqueous media (high lipophilicity) Improved in derivatives (propanone substituents)
Crystal Packing Predicted triclinic symmetry with planar conformations (analogous to ) Triclinic/P¯1 symmetry in isostructural compounds

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole derivatives like this compound?

The compound can be synthesized via cyclization reactions using acid-activating agents. For example, 1,3,4-thiadiazole analogs are prepared by refluxing carboxylic acids (e.g., 4-chlorobenzoic acid) with thiosemicarbazide in phosphorous oxychloride for 4 hours, followed by basification and recrystallization . Modifications to this method include adjusting reaction times (1–4 hours) and using column chromatography for purification.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds, SC-XRD data (e.g., triclinic symmetry, P 1 space group) reveal bond lengths (mean C–C = 0.005 Å) and dihedral angles between aromatic rings, confirming planarity or deviations (e.g., fluorophenyl groups oriented perpendicular to the main plane) . Complementary techniques like FT-IR and NMR (¹H/¹³C) are used to verify functional groups and substituent positions .

Q. What safety precautions are recommended for handling this compound?

While specific safety data for this compound is limited, structurally related 1,3,4-oxadiazoles require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to volatile reagents (e.g., phosphorous oxychloride).
  • First Aid : In case of exposure, rinse with water and consult a physician immediately .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

  • Catalyst Screening : Copper catalysts in cross-coupling reactions improve efficiency (e.g., 70% yield in thiadiazole synthesis) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Temperature Control : Reflux at 70–80°C minimizes side reactions .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) isolates the target compound.

Q. What intermolecular interactions influence its crystallographic packing?

Isostructural analogs exhibit:

  • π-π stacking : Between aromatic rings (distance ~3.5 Å).
  • Halogen bonding : Chlorophenyl groups interact with electron-rich regions (e.g., thiazole sulfur).
  • Hydrogen bonding : Weak C–H···O/N contacts stabilize the lattice . These interactions are critical for predicting solid-state behavior and potential co-crystal design.

Q. How can computational methods (DFT) resolve spectral data contradictions?

Density Functional Theory (DFT) calculations (B3LYP/6-311G++**) are used to:

  • Validate NMR shifts : Compare experimental ¹H/¹³C NMR with computed values (RMSD < 0.5 ppm).
  • Assign vibrational modes : IR peaks for C–S (665 cm⁻¹) and C–N (1550 cm⁻¹) bonds .
  • Predict reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites .

Q. What biological assays are suitable for evaluating its therapeutic potential?

  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., EGFR) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for 1,3,4-Oxadiazole Derivatives

ParameterOptimal ConditionYield RangeReference
Reaction Time3–4 hours (reflux)60–75%
CatalystCuI (5 mol%)70–85%
PurificationColumn chromatography>90% purity

Q. Table 2. Crystallographic Data for Structural Analogs

CompoundSpace GroupBond Length (Å)Dihedral Angle (°)Reference
Isostructural Chloro DerivativeP 1C–S: 1.7685.2 (fluorophenyl)
Thiadiazole AnalogP2₁/cN–N: 1.4112.5 (planar core)

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